4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazin-2-one core substituted with a dimethylaminobenzoyl group and a fluoropyrimidinyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperazin-2-one ring.
Introduction of the Dimethylaminobenzoyl Group: This is achieved through a Friedel-Crafts acylation reaction, where the piperazin-2-one is reacted with 3-(dimethylamino)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluoropyrimidinyl Group: The final step involves the nucleophilic substitution reaction where the intermediate product is reacted with 5-fluoropyrimidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidinyl moiety, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, the fluoropyrimidinyl group may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[3-(Dimethylamino)benzoyl]-1-(5-chloropyrimidin-2-yl)piperazin-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-[3-(Dimethylamino)benzoyl]-1-(5-methylpyrimidin-2-yl)piperazin-2-one: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluoropyrimidinyl group in 4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
4-[3-(dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-21(2)14-5-3-4-12(8-14)16(25)22-6-7-23(15(24)11-22)17-19-9-13(18)10-20-17/h3-5,8-10H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIFIDHYDYQNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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